molecular formula C10H13N5 B011574 N-cyclopentyl-9H-purin-6-amine CAS No. 103626-36-4

N-cyclopentyl-9H-purin-6-amine

Cat. No.: B011574
CAS No.: 103626-36-4
M. Wt: 203.24 g/mol
InChI Key: LMWYJWNGVLKEDL-UHFFFAOYSA-N
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Description

N-cyclopentyl-9H-purin-6-amine: is a chemical compound with the molecular formula C10H13N5 . It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .

Mechanism of Action

The mechanism of action of N-cyclopentyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

N-cyclopentyl-9H-purin-6-amine, a purine derivative with the molecular formula C10H13N5, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized primarily from 6-chloropurine and cyclopentylamine through nucleophilic substitution reactions. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. A study highlighted its efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The compound's structural modifications enhance its ability to inhibit viral replication, making it a promising candidate for further development in antiviral therapies .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against:

Cell Line IC50 (µM)
4T1 murine mammary carcinoma15
COLO201 human colorectal adenocarcinoma10
SNU-1 human gastric carcinoma12
HepG2 human hepatocellular carcinoma8

These findings suggest that the compound may inhibit DNA biosynthesis and induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Kinases : The compound acts as a protein kinase inhibitor, which is crucial in regulating cell proliferation and survival. By inhibiting these kinases, it can disrupt cancer cell signaling pathways .
  • Mitophagy Induction : N-cyclopentyl derivatives have been shown to induce mitophagy in a PINK1-dependent manner. This process helps eliminate damaged mitochondria, thereby promoting cell survival under stress conditions .
  • Ubiquitin Pathway Modulation : Studies indicate that pre-treatment with this compound can inhibit ubiquitin phosphorylation, which is often elevated in response to cellular stressors like CCCP and niclosamide. This suggests a role in regulating protein degradation pathways critical for maintaining cellular homeostasis .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various purine derivatives and evaluated their cytotoxicity across multiple tumor cell lines. This compound was among the most potent compounds tested, particularly against COLO201 cells. The study employed 3D-QSAR analysis to elucidate the structure–activity relationship (SAR), highlighting the importance of specific substitutions at the purine core for enhancing anticancer activity .

Antiviral Activity Evaluation

Another significant study assessed the antiviral properties of N-cyclopentyl derivatives against HSV-1. The results showed that certain structural modifications led to increased potency against both wild-type and acyclovir-resistant strains. This research underscores the potential of this compound as a lead compound in developing new antiviral agents .

Properties

IUPAC Name

N-cyclopentyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWYJWNGVLKEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353872
Record name N-cyclopentyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103626-36-4
Record name N-cyclopentyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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